N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Overview
Description
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a hydroxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thioether or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the dichlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt critical metabolic pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved may include proteases, kinases, and other enzymes essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolidinone and hydroxybenzamide moieties.
Thiosemicarbazone Derivatives: Similar in structure due to the presence of the thiosemicarbazone group but differ in the attached functional groups.
Benzamide Derivatives: Compounds with the benzamide moiety but different substituents on the aromatic ring.
Uniqueness
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is unique due to its combination of a thiazolidinone ring, a dichlorophenyl group, and a hydroxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3S2/c18-10-6-5-9(12(19)8-10)7-14-16(25)21(17(24)26-14)20-15(23)11-3-1-2-4-13(11)22/h1-8,22H,(H,20,23)/b14-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYWIFVQBZAFS-AUWJEWJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=S)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=S)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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